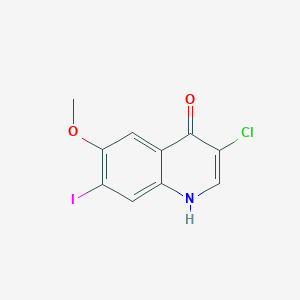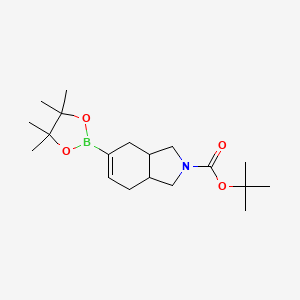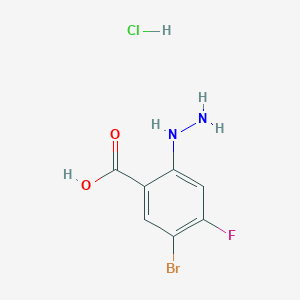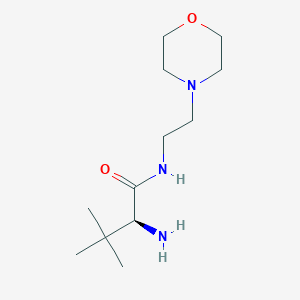
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a morpholine ring, and a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3,3-dimethylbutanoic acid and 2-(morpholin-4-yl)ethylamine.
Coupling Reaction: The carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Amide Bond Formation: The activated carboxylic acid reacts with 2-(morpholin-4-yl)ethylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3,3-dimethylbutanamide: Lacks the morpholine ring, making it less complex.
N-(2-morpholin-4-ylethyl)butanamide:
Uniqueness
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide is unique due to the combination of its amino group, morpholine ring, and butanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
分子式 |
C12H25N3O2 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)10(13)11(16)14-4-5-15-6-8-17-9-7-15/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m1/s1 |
InChI 键 |
LKHLJXKGKJHMQM-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)NCCN1CCOCC1)N |
规范 SMILES |
CC(C)(C)C(C(=O)NCCN1CCOCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


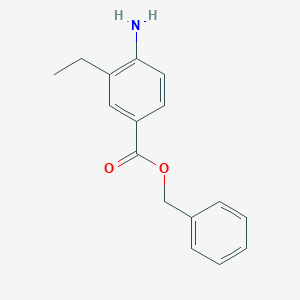
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
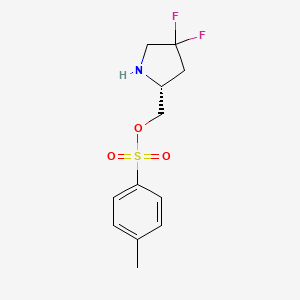
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
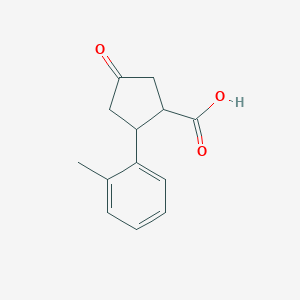

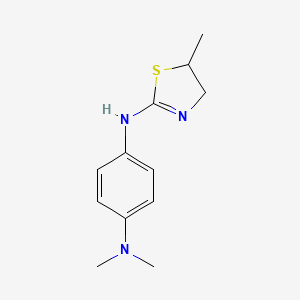
![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
